3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde
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Overview
Description
3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2. It is a chlorinated benzaldehyde derivative, characterized by the presence of two chlorine atoms and a benzyl ether linkage. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-chlorobenzyl chloride with 3-chloro-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-Chloro-4-[(3-chlorobenzyl)oxy]benzoic acid
Reduction: 3-Chloro-4-[(3-chlorobenzyl)oxy]benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyl ether linkage and chlorine atoms may also contribute to its overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 3-Chlorobenzaldehyde
- 3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid
Uniqueness
3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a benzyl ether linkage differentiates it from other benzaldehyde derivatives, making it a valuable compound for targeted chemical syntheses and research applications .
Properties
Molecular Formula |
C14H10Cl2O2 |
---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
3-chloro-4-[(3-chlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-8H,9H2 |
InChI Key |
OJINYVFYBSKHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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